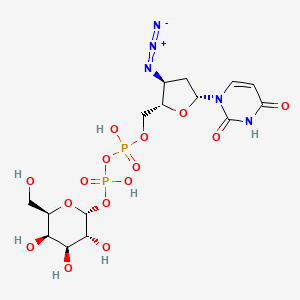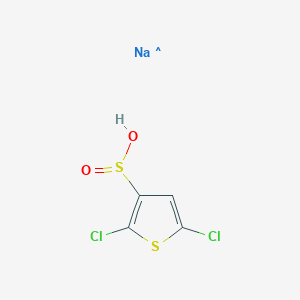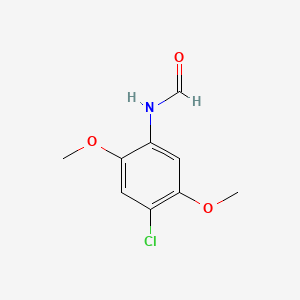
Actinomycin D, 8-amino-7-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinomycin D, 8-amino-7-hydroxy- is a derivative of actinomycin D, a well-known antibiotic and antitumor agent. Actinomycin D was first isolated from Streptomyces parvulus and has been widely studied for its ability to bind DNA and inhibit RNA synthesis. The 8-amino-7-hydroxy- derivative has been synthesized to enhance its biological activity and reduce toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Actinomycin D, 8-amino-7-hydroxy- involves several steps. One common method includes the nitration of actinomycin D to produce 7-nitro-actinomycin D, followed by reduction to yield 7-amino-actinomycin D. The hydroxylation of 7-amino-actinomycin D then produces the desired 8-amino-7-hydroxy- derivative .
Industrial Production Methods
Industrial production of Actinomycin D, 8-amino-7-hydroxy- typically involves fermentation of Streptomyces parvulus followed by chemical modification. The fermentation process is optimized to produce high yields of actinomycin D, which is then subjected to the synthetic steps mentioned above to obtain the 8-amino-7-hydroxy- derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Actinomycin D, 8-amino-7-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and subsequent substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation is typically carried out using chlorine or bromine, followed by substitution with nucleophiles like ammonia or amines.
Major Products
The major products formed from these reactions include various substituted derivatives of actinomycin D, which can have different biological activities and properties .
Applications De Recherche Scientifique
Actinomycin D, 8-amino-7-hydroxy- has several scientific research applications:
Chemistry: It is used as a model compound to study DNA-binding properties and the effects of chemical modifications on biological activity.
Biology: The compound is used to investigate the mechanisms of DNA transcription and replication.
Medicine: Actinomycin D, 8-amino-7-hydroxy- is studied for its potential as an antitumor agent with reduced toxicity compared to actinomycin D.
Industry: The compound is used in the development of new antibiotics and anticancer drugs
Mécanisme D'action
Actinomycin D, 8-amino-7-hydroxy- exerts its effects by binding to DNA and inhibiting RNA synthesis. The compound intercalates between DNA base pairs, preventing the elongation of RNA chains by RNA polymerase. This inhibition of transcription leads to a decrease in protein synthesis and ultimately cell death. The 8-amino-7-hydroxy- modification enhances the binding affinity and specificity of the compound for DNA, making it more effective as an antitumor agent .
Comparaison Avec Des Composés Similaires
Actinomycin D, 8-amino-7-hydroxy- is unique compared to other actinomycin derivatives due to its enhanced biological activity and reduced toxicity. Similar compounds include:
7-amino-actinomycin D: This compound has similar DNA-binding properties but lacks the hydroxyl group, making it less effective.
7-hydroxy-actinomycin D: This derivative has a hydroxyl group but lacks the amino group, resulting in different biological activity.
Actinomycin X: Another derivative with different substitutions that affect its DNA-binding and biological properties
Actinomycin D, 8-amino-7-hydroxy- stands out due to its balanced combination of amino and hydroxyl groups, which contribute to its superior antitumor efficacy and reduced side effects.
Propriétés
Numéro CAS |
95045-12-8 |
|---|---|
Formule moléculaire |
C62H87N13O17 |
Poids moléculaire |
1286.4 g/mol |
Nom IUPAC |
2,8-diamino-3-hydroxy-4,6-dimethyl-7-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H87N13O17/c1-25(2)41-59(86)74-21-17-19-33(74)57(84)70(13)23-35(76)72(15)47(27(5)6)61(88)90-31(11)43(55(82)66-41)68-53(80)37-39(63)49(78)29(9)51-45(37)65-46-38(40(64)50(79)30(10)52(46)92-51)54(81)69-44-32(12)91-62(89)48(28(7)8)73(16)36(77)24-71(14)58(85)34-20-18-22-75(34)60(87)42(26(3)4)67-56(44)83/h25-28,31-34,41-44,47-48,78H,17-24,63-64H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81) |
Clé InChI |
VWOCNFIGQGBJNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C(C(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)

![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)










